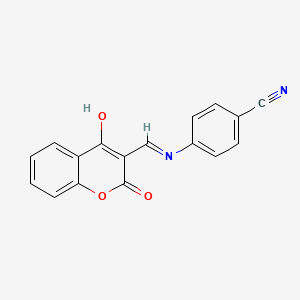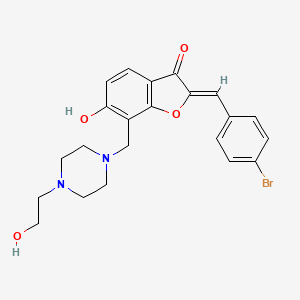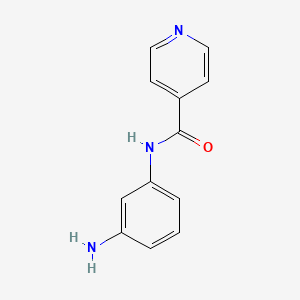![molecular formula C12H14Cl2FNO B2604712 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide CAS No. 2411302-03-7](/img/structure/B2604712.png)
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide, also known as CPP-115, is a synthetic compound that belongs to the family of gamma-aminobutyric acid (GABA) analogues. It is a potent inhibitor of the enzyme called GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide works by inhibiting the enzyme GABA-T, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide increases the levels of GABA in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical And Physiological Effects
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase GABA levels in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders. It has also been shown to have neuroprotective effects, which can help to prevent damage to the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide in lab experiments is its high potency and specificity for GABA-T inhibition. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, anxiety, and other neurological and psychiatric disorders. Another area of interest is its potential use as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitters. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide, as well as its potential side effects and toxicity.
Synthesis Methods
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-fluoropropionyl chloride to form the intermediate 2-chloro-N-(4-chlorobenzyl)-N-(3-fluoropropyl)acetamide. This intermediate is then treated with sodium hydride and chloroacetyl chloride to produce 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide.
Scientific Research Applications
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with these disorders.
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO/c13-8-12(17)16(7-1-6-15)9-10-2-4-11(14)5-3-10/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOWOAOFAHTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCF)C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

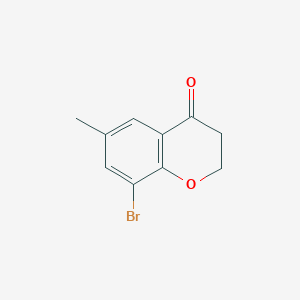
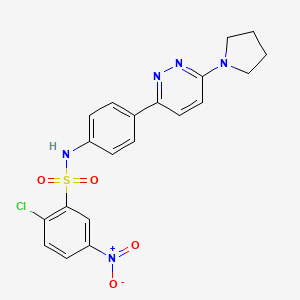
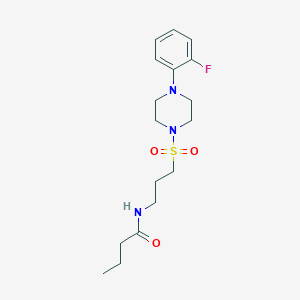
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
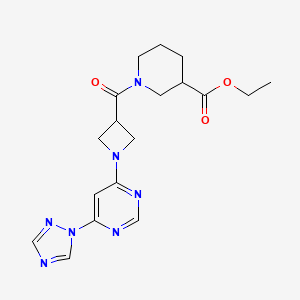
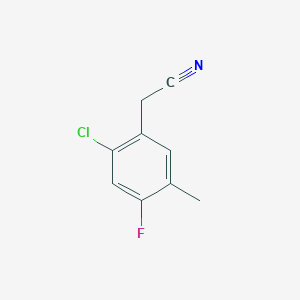
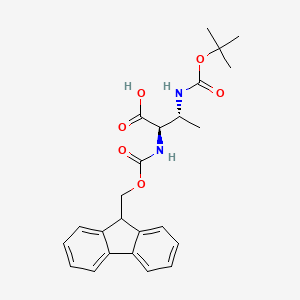
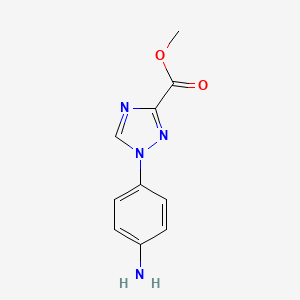
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
